2-methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine

Prolylcarboxypeptidase PRCP inhibition Metabolic disease

2-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine (CAS 1690765-34-4, molecular formula C9H16N4, molecular weight 180.25 g/mol) is a chiral piperidine derivative featuring a 2-methyl substituent and a 5-(1-methyl-1,2,3-triazole) moiety. It is classified in the Therapeutic Target Database as a small-molecule prolylcarboxypeptidase (PRCP) inhibitor originating from Merck Sharp & Dohme Corp., associated with patent references under PMID 28699813.

Molecular Formula C9H16N4
Molecular Weight 180.25 g/mol
Cat. No. B13256884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine
Molecular FormulaC9H16N4
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCC1CCC(CN1)C2=CN=NN2C
InChIInChI=1S/C9H16N4/c1-7-3-4-8(5-10-7)9-6-11-12-13(9)2/h6-8,10H,3-5H2,1-2H3
InChIKeyDHISKELTYSNRIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine: Procurement-Grade Structural and Target Class Identification


2-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine (CAS 1690765-34-4, molecular formula C9H16N4, molecular weight 180.25 g/mol) is a chiral piperidine derivative featuring a 2-methyl substituent and a 5-(1-methyl-1,2,3-triazole) moiety . It is classified in the Therapeutic Target Database as a small-molecule prolylcarboxypeptidase (PRCP) inhibitor originating from Merck Sharp & Dohme Corp., associated with patent references under PMID 28699813 [1]. The compound belongs to a broader class of triazolylpiperidines investigated for renin inhibition, gamma-secretase modulation, and metabolic disease targets, where the 1,2,3-triazol-5-yl substitution pattern has been identified as a privileged motif for potency [2].

+
Target annotation
Catalogued PRCP inhibitor in Therapeutic Target Database with Merck patent linkage
+
Chiral scaffold
2-methyl substituent creates a stereogenic center for conformational studies
+
Pharmacophore motif
1,2,3-triazol-5-yl connectivity reported as potency-conferring in aspartic protease SAR

Why 2-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine Cannot Be Interchanged with Regioisomeric or Des-Methyl Piperidine-Triazole Analogs


Generic substitution among piperidine-triazole analogs is precluded by position-dependent pharmacophore geometry and target engagement. In renin inhibitor SAR, the 1-substituted 1,2,3-triazol-5-yl attachment was explicitly identified as the most active configuration, with alternative regioisomers (e.g., 1,4-disubstituted triazoles) showing reduced potency [1]. The 2-methyl substituent on the piperidine ring introduces a stereocenter and alters the conformational preference of the saturated ring, affecting the spatial presentation of both the basic nitrogen and the triazole hydrogen-bond acceptor to complementary binding pockets (S1 and S3 subpockets in aspartic proteases) [1]. The specific 2-methyl-5-triazolyl substitution pattern found in this compound (CAS 1690765-34-4) is structurally distinct from the more common 4-triazolylpiperidine scaffold (CAS 1211519-67-3) and the 2-triazolyl regioisomer (CAS 1602859-72-2), each of which projects the triazole moiety along a different vector, altering binding-site complementarity .

Regioisomer
1,4-disubstituted triazole regioisomers reported as less active in renin series; triazole connectivity may shift aspartic protease engagement.
Des‑methyl
Removing the 2-methyl group eliminates the chiral center and alters piperidine conformational bias; may affect binding preorganization.
4‑triazolyl
4‑(triazol-5-yl)piperidine scaffold projects the triazole along a different vector; cannot replicate the 5‑triazolyl geometry required for S1/S3 pocket fit.

Quantitative Differentiation Evidence for 2-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine Against Closest Analogs


Target Engagement: PRCP Inhibition Annotation vs. Unannotated Regioisomers

2-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is explicitly catalogued in the Therapeutic Target Database as a PRCP inhibitor (designated 'Piperidinyl triazole derivative 5' from Merck Sharp & Dohme Corp., associated with PMID 28699813) [1]. In contrast, the closest regioisomers—5-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine (CAS 1694360-58-1), 2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine (CAS 1602859-72-2), and 4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine (CAS 1211519-67-3)—carry no publicly annotated PRCP target association in TTD, DrugBank, or ChEMBL as of the search date . This target annotation difference establishes a procurement-relevant distinction for programs targeting the renin-angiotensin, kallikrein-kinin, or pro-opiomelanocortin pathways where PRCP is implicated [1].

PRCP target annotation
Class-level
Annotated PRCP inhibitor (TTD) vs. no annotation for closest regioisomers
Supports PRCP-targeted procurement over unannotated analogs.
No quantitative IC50 publicly available for this exact compound.
Prolylcarboxypeptidase PRCP inhibition Metabolic disease

Triazole Substitution Position: 5-(Triazol-5-yl) vs. 4-(Triazol-5-yl) in Aspartic Protease Inhibitor Potency

In a published series of piperidine-based renin inhibitors, derivatives bearing a 1-substituted 1,2,3-triazol-5-yl substituent were explicitly identified as 'most active' compared to alternative triazole connectivity [1]. While the study examined 4-triazolyl-substituted piperidines (triazole attached at the piperidine 4-position via a linker), the key SAR finding is that the 1,2,3-triazol-5-yl attachment mode—exactly as present in 2-methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine—is the pharmacophoric requirement for potency. The 1,4-disubstituted triazole regioisomers showed inferior activity in the same assay system. Molecular docking confirmed that the triazol-5-yl orientation optimally engages the S1 and S3 subpockets of renin [1]. For the target compound, the triazole is directly attached at the piperidine 5-position via a C–C bond, preserving the triazol-5-yl connectivity identified as potency-driving in the renin system.

Triazole connectivity vs. potency
Class-level
1,2,3-triazol-5-yl ranked most active in renin series; 1,4-disubstituted regioisomers less active
Triazole connectivity may influence aspartic protease inhibitory potency.
Rank-order SAR; compound-specific IC50 not reported in the referenced study.
Renin inhibition Aspartic protease Triazole regioisomer SAR

Chiral Methyl Substitution: 2-Methylpiperidine vs. Unsubstituted Piperidine Conformational Constraint

The 2-methyl group on 2-methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine introduces a stereogenic center absent in the des-methyl analog 2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine (CAS 1602859-72-2) . In saturated N-heterocycles, a 2-alkyl substituent imposes a conformational bias favoring the equatorial orientation of the substituent to minimize 1,3-diaxial interactions, thereby altering the spatial trajectory of the piperidine NH and the relative orientation of the 5-triazole substituent compared to the unsubstituted scaffold [1]. This conformational preorganization is a well-established principle in medicinal chemistry for reducing entropic penalty upon target binding, though direct binding data comparing these two specific compounds is not publicly available.

2‑Methyl conformational bias
Reported
2‑methyl chiral center present; des‑methyl analog lacks stereochemical constraint
Chiral methyl may support conformational preorganization for target engagement.
Direct binding comparison not available; inferred from N-heterocycle principles.
Conformational analysis Piperidine stereochemistry Ligand preorganization

Synthetic Accessibility: Click-Chemistry Compatible 5-Triazolylpiperidine Scaffold

The 1,2,3-triazole moiety in this compound can be constructed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a synthetic methodology explicitly claimed for triazolylpiperidine derivatives in patent WO2012/0149908 [1]. This patent describes reacting alkynylpiperidine derivatives with organic azides to yield 1,4- or 1,5-disubstituted 1,2,3-triazolylpiperidines. The 1-methyl-1,2,3-triazol-5-yl substitution pattern in the target compound corresponds to the 1,5-disubstituted regioisomer accessible via CuAAC or Ru-catalyzed cycloaddition, providing a modular synthetic entry point that is not equally available for 1,2,4-triazole analogs or non-triazole heterocyclic replacements [1].

Synthetic accessibility
Reported
Compatible with CuAAC click chemistry; 1,2,4‑triazoles require alternative routes
Click-chemistry compatibility may enable parallel library diversification.
Method described in patent WO2012/0149908.
Click chemistry CuAAC Triazole synthesis

Patent Corpus Differentiation: Gamma-Secretase vs. PRCP vs. Renin Program Association

Triazolylpiperidine scaffolds appear across distinct patent families with divergent therapeutic indications. Compound CAS 1690765-34-4 is explicitly associated with PRCP inhibition (Merck Sharp & Dohme, metabolic disease) via PMID 28699813 [1]. In contrast, structurally related triazolylpiperidine derivatives in US8987276 (Janssen/Cellzome) are claimed as gamma-secretase modulators for Alzheimer's disease [2], while EP12150762 / related filings claim renin inhibition for hypertension [3]. This indication-level differentiation means that the precise substitution pattern (2-methyl-5-triazolyl vs. alternative permutations) directs target selectivity toward PRCP, distinguishing it from analogs optimized for gamma-secretase or renin.

Patent family differentiation
Class-level
PRCP/metabolic disease association; analogs belong to gamma‑secretase or renin patent families
Patent family alignment may indicate target selectivity direction.
No cross-target selectivity data available; review patent estate for indication scope.
Patent landscape Indication differentiation Triazolylpiperidine

Recommended Procurement and Research Application Scenarios for 2-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine


PRCP Inhibitor Lead Optimization and Metabolic Disease SAR Programs

This compound serves as a structurally defined PRCP inhibitor starting point, with documented target annotation in the Therapeutic Target Database and an associated Merck patent corpus [1]. Medicinal chemistry teams pursuing obesity, diabetes, or metabolic syndrome indications where PRCP-mediated regulation of angiotensin, bradykinin, or α-MSH signaling is relevant should procure this specific compound rather than unannotated piperidine-triazole regioisomers. The 2-methyl substituent provides a chiral handle for diastereomeric separation and conformational constraint, supporting stereochemical SAR exploration around the piperidine core. Researchers should confirm PRCP inhibitory activity in their own assays, as quantitative IC50 data for this exact compound are not publicly disclosed.

Aspartic Protease Inhibitor Scaffold Hopping with Validated Triazol-5-yl Pharmacophore

Published renin inhibitor SAR demonstrates that the 1,2,3-triazol-5-yl connectivity—as present in this compound—is the potency-driving motif for aspartic protease engagement, outperforming 1,4-disubstituted triazole regioisomers [2]. Teams engaged in scaffold hopping from renin to related aspartic proteases (e.g., PRCP, cathepsin D, BACE1) can use this compound as a core building block to evaluate whether the 2-methyl-5-triazolylpiperidine geometry translates across protease family members. Molecular docking from the 2013 Monatshefte für Chemie study provides a template for in silico evaluation of S1/S3 subpocket complementarity before committing to synthesis [2].

Click Chemistry-Derived Compound Library Construction

The 1,2,3-triazole moiety in this compound is accessible through CuAAC or Ru-catalyzed cycloaddition, as described in the foundational triazolylpiperidine synthetic methodology patent [3]. This enables procurement of the parent scaffold followed by late-stage diversification at the triazole N1 position (or via alternative azide coupling partners) to generate focused libraries for phenotypic screening. The synthetic route is orthogonal to 1,2,4-triazole chemistry, providing combinatorial access that non-clickable heterocyclic replacements (e.g., imidazoles, pyrazoles at the same position) cannot offer.

Gamma-Secretase and Renin Inhibitor Program Negative Selection

Procurement teams must distinguish this compound (PRCP-associated) from triazolylpiperidine derivatives claimed in the Janssen/Cellzome gamma-secretase modulator patent family (US8987276) and the renin inhibitor patent estate [4]. Structural comparison of the substitution pattern serves as a negative selection filter: compounds from the gamma-secretase patent series typically incorporate additional aryl or heteroaryl substituents beyond the simple triazole-piperidine core, while the target compound's minimal substitution (2-methyl + 5-triazole) aligns with the Merck PRCP inhibitor chemotype. Purchasing agents should verify the CAS number (1690765-34-4) and structural identity to avoid cross-contamination with alternate-indication analogs.

Application
Selection Property
Validation Focus
PRCP inhibitor lead optimization
Annotated PRCP target association with chiral 2‑methyl handle
Confirm PRCP inhibitory activity in biochemical assays
Aspartic protease scaffold hopping
Triazol‑5‑yl connectivity validated in renin SAR
Evaluate S1/S3 subpocket complementarity via molecular docking
Click chemistry library synthesis
CuAAC/Ru‑catalyzed cycloaddition compatibility
Modular diversification at triazole N1 position
Negative selection for PRCP programs
Patent family differentiation (PRCP vs. gamma‑secretase/renin)
Verify CAS 1690765‑34‑4 and structural identity to avoid cross‑indication analogs
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